1,3,5,5-tetramethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole

Heterocyclic synthesis Process chemistry Azepinoindole methodology

1,3,5,5-Tetramethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole is a C1-methyl-substituted 5,6-dihydroazepino[4,3,2-cd]indole (molecular formula C₁₅H₁₈N₂, exact mass 226.15 Da). The compound belongs to the azepinoindole class, a family of 3,4-fused tricyclic indoles that have attracted significant attention as templates for vasopressin V2 receptor antagonists and PARP inhibitors.

Molecular Formula C15H18N2
Molecular Weight 226.323
CAS No. 1807977-21-4
Cat. No. B2641938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5,5-tetramethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole
CAS1807977-21-4
Molecular FormulaC15H18N2
Molecular Weight226.323
Structural Identifiers
SMILESCC1=CC(NC2=C3C1=CN(C3=CC=C2)C)(C)C
InChIInChI=1S/C15H18N2/c1-10-8-15(2,3)16-12-6-5-7-13-14(12)11(10)9-17(13)4/h5-9,16H,1-4H3
InChIKeySYKXEBKDGFJAAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3,5,5-Tetramethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole (CAS 1807977-21-4): Structural Identity and Procurement Rationale


1,3,5,5-Tetramethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole is a C1-methyl-substituted 5,6-dihydroazepino[4,3,2-cd]indole (molecular formula C₁₅H₁₈N₂, exact mass 226.15 Da) . The compound belongs to the azepinoindole class, a family of 3,4-fused tricyclic indoles that have attracted significant attention as templates for vasopressin V2 receptor antagonists [1] and PARP inhibitors [2]. As the simplest fully methylated member of the 1-alkyl-3,5,5-trimethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole series, this compound serves as both a core synthetic building block and a reference standard for structure–activity relationship (SAR) campaigns targeting this underexplored heterocyclic space.

Why Generic 1-Alkyl or Tetrahydro Azepinoindole Analogs Cannot Replace 1,3,5,5-Tetramethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole in Procurement Specifications


Within the azepino[4,3,2-cd]indole scaffold family, subtle structural modifications produce profound divergence in physicochemical, pharmacokinetic, and pharmacological profiles. The 5,6-dihydro core present in this compound is chemically distinct from the fully saturated 3,4,5,6-tetrahydro core found in clinical-stage vasopressin V2 antagonists [1], as the endocyclic double bond alters ring conformation, electron distribution, and metabolic susceptibility. Furthermore, the N1-methyl substituent—as opposed to the N1-benzyl or N1-isopropyl variants that co-appear in commercial catalogs —directly controls lipophilicity (clogP) and steric bulk, parameters that are critical determinants of membrane permeability and off-target binding. Simple interchange with another 1-alkyl-3,5,5-trimethyl congener would therefore invalidate quantitative SAR models and compromise reproducibility in receptor-binding or cellular-activity assays. The evidence items below provide the quantitative foundation for this differentiation.

1,3,5,5-Tetramethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Synthetic Efficiency: 5,6-Dihydroazepinoindole Formation via Skraup–Doebner–Von Miller Cyclization vs. Tetrahydro Core Multi-Step Syntheses

The 5,6-dihydroazepino[4,3,2-cd]indole core is accessible in a single synthetic step from 4-aminoindoles and acetone under acid catalysis, a transformation that is mechanistically distinct from the multi-step routes required to prepare the fully saturated 3,4,5,6-tetrahydro analogs [1]. Under optimized Skraup–Doebner–Von Miller conditions, 1-alkyl-3,5,5-trimethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indoles are obtained in up to 76% isolated yield [1], compared with the 7-step synthesis historically required for the 3,4,5,6-tetrahydro-1H-azepino[4,3,2-cd]indole core [2]. This represents a >6-step reduction in synthetic sequence length.

Heterocyclic synthesis Process chemistry Azepinoindole methodology

Structural Verification: Unambiguous Regiochemical Assignment of the 5,6-Dihydro Core vs. Pyrroloquinolone Mis-assignment Risk

During the acid-catalyzed condensation of 4-aminoindoles with acetone, two regioisomeric products are possible: the angular 1-alkyl-3,5,5-trimethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole and the linear 2,2,4-trimethyl-2,7-dihydro-1H-pyrrolo[2,3-h]quinolone [1]. The products of this reaction were unambiguously assigned as the azepinoindole regioisomer by combined X-ray crystallography and 2D NMR spectroscopy, ruling out the pyrroloquinolone alternative [1]. This rigorous structural proof eliminates the risk of mis-assignment that plagued earlier literature on indole–acetone condensation products [2].

Structural elucidation NMR crystallography Quality control

Physicochemical Differentiation: N1-Methyl Congener vs. N1-Benzyl Analog in Lipophilicity and Steric Parameters

The N1 substituent is the single structural variable distinguishing 1,3,5,5-tetramethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole from its commercially co-listed 1-benzyl analog (CAS 1807988-27-7) . Replacing N1-benzyl with N1-methyl reduces the molecular weight from 302.41 to 226.32 Da (Δ = −76.09 Da) and eliminates the aromatic benzyl moiety, which is a known metabolic soft spot susceptible to CYP450-mediated oxidation [1]. The 1-methyl variant therefore presents a lower lipophilicity (estimated clogP reduction of ∼1.5–2.0 log units) and a smaller topological polar surface area, parameters that directly influence passive membrane permeability and CNS penetration potential [1].

Medicinal chemistry Lipophilicity Drug-likeness

Class-Level Evidence: Azepino[4,3,2-cd]indole Scaffold Delivers Single-Digit Nanomolar V2 Receptor Affinity with >100-Fold V1a Selectivity

Although direct binding data for the 1,3,5,5-tetramethyl-5,6-dihydro congener itself are not yet publicly disclosed, the structurally proximal 3,4,5,6-tetrahydro-1H-azepino[4,3,2-cd]indole series has yielded compound 6c, which exhibits an IC₅₀ of 20 nM at the human V2 receptor and >100-fold selectivity over the V1a receptor [1]. In a cellular V2 functional assay measuring cAMP inhibition, compound 6c displayed an IC₅₀ of 70 nM [1]. This class-level potency and selectivity establish a quantitative benchmark that any close structural analog—including the 5,6-dihydro core—must be evaluated against.

Vasopressin receptor Selectivity GPCR pharmacology

Portfolio-Scale Differentiation: 5,6-Dihydro Core as a Versatile Intermediate for Late-Stage Diversification vs. Tetrahydro Core Limitations

The 5,6-dihydro core retains an endocyclic double bond that serves as a chemical handle for late-stage diversification reactions—such as electrophilic addition, epoxidation, or hydrogenation to the tetrahydro state—that are precluded in the fully saturated tetrahydro scaffold [1]. In contrast, the tetrahydro core, once synthesized via the 7-step route [2], is chemically inert toward further oxidation-state manipulation at the azepine ring. This gives the 5,6-dihydro compound an additional degree of freedom in library design: a single batch of the 5,6-dihydro building block can yield both unsaturated and saturated progeny, whereas procurement of the tetrahydro compound alone locks the user into a single oxidation state.

Library synthesis Late-stage functionalization Chemical biology

1,3,5,5-Tetramethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole: Evidence-Backed Application Scenarios for Scientific and Industrial Users


GPCR Vasopressin V2 Antagonist Drug Discovery: Oxidation-State SAR Exploration

Research groups pursuing non-peptide vasopressin V2 receptor antagonists should procure the 5,6-dihydro compound as a direct comparator to the 3,4,5,6-tetrahydro core. As established in Section 3, the tetrahydro series has produced compound 6c with V2 IC₅₀ = 20 nM and >100-fold V1a selectivity [1]. The 5,6-dihydro variant introduces an endocyclic double bond that alters ring conformation and electron density at the azepine nitrogen, enabling a systematic exploration of how azepine oxidation state affects V2 binding kinetics and selectivity. This is a dimension that the fully saturated core cannot address, making the 5,6-dihydro compound an essential SAR probe.

Medicinal Chemistry Library Construction: Lower-Lipophilicity Lead Matter Generation

For hit-to-lead programs where physicochemical properties are critical, the 1,3,5,5-tetramethyl congener (MW 226.32 Da, estimated clogP 3.0–3.5) is the objectively superior choice over the 1-benzyl analog (MW 302.41 Da, estimated clogP 4.5–5.0) as demonstrated in Section 3. The reduced molecular weight and absence of a metabolically labile benzylic group align with lead-like criteria (MW <350, clogP <3.5). Procurement of this compound as a core scaffold for parallel library synthesis maximizes the probability of generating development candidates with favorable ADME profiles.

Synthetic Methodology Development: Benchmarking 5,6-Dihydroazepinoindole Functionalization Chemistry

The 5,6-dihydro core contains an endocyclic double bond that can be exploited for late-stage diversification (hydrogenation, epoxidation, halohydroxylation, cyclopropanation), as identified in Section 3. Synthetic chemistry groups developing novel C–H functionalization or cycloaddition methodologies can use this compound as a well-characterized, commercially tractable substrate. The published X-ray structure and full NMR assignment [2] provide a rigorous analytical baseline for characterizing reaction products, ensuring reproducibility across laboratories.

PARP Inhibitor Scaffold Hopping: Azepinoindole Core Procurement for Oncology Programs

Azepinoindole derivatives have been claimed as poly(ADP-ribose) polymerase (PARP) inhibitors in the patent literature [3]. The 5,6-dihydroazepino[4,3,2-cd]indole scaffold represents a conformationally distinct alternative to the phthalazine-based PARP inhibitors (e.g., rucaparib). Procurement of the 1,3,5,5-tetramethyl derivative provides a starting point for scaffold-hopping campaigns aimed at identifying novel PARP inhibitor chemotypes with differentiated selectivity profiles over PARP family members (PARP1, PARP2, TNKS1, etc.).

Quote Request

Request a Quote for 1,3,5,5-tetramethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.